Chemical Structure Analysis of N-(2-methylbenzyl)-2-phenoxypropanamide: Synthesis, Spectroscopic Elucidation, and Mechanistic Profiling
Chemical Structure Analysis of N-(2-methylbenzyl)-2-phenoxypropanamide: Synthesis, Spectroscopic Elucidation, and Mechanistic Profiling
Executive Synopsis
N-(2-methylbenzyl)-2-phenoxypropanamide is a structurally distinct secondary amide characterized by a chiral 2-phenoxypropanoyl core linked to an ortho-substituted benzylamine moiety[1]. This versatile chemical scaffold is of significant interest in both agrochemical and pharmaceutical research. Phenoxypropanamide derivatives are well-documented for their roles as herbicide safeners[2] and have emerging utility as selective kinase inhibitors targeting critical disease pathways, such as BCR-ABL1[3] and Jun N-terminal kinase (JNK)[4]. This technical guide provides a rigorous breakdown of its physicochemical properties, causality-driven synthetic methodologies, and spectroscopic characterization.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of N-(2-methylbenzyl)-2-phenoxypropanamide (C17H19NO2) features two distinct aromatic systems separated by a flexible, yet sterically constrained, propanamide linker. The ortho-methyl group on the benzylamine ring introduces a steric barrier that restricts the free rotation of the N-benzyl bond, pre-organizing the molecule into a preferred conformational state. This conformational locking is a critical factor in enhancing binding affinity within deep kinase binding pockets[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C17H19NO2 | Determines fundamental stoichiometry. |
| Molecular Weight | 269.34 g/mol | Ideal for small-molecule drug development (Lipinski's Rule of 5 compliant)[1]. |
| InChI Key | YCTVXNFEWIVQER-UHFFFAOYSA-N | Unique structural identifier for database cross-referencing[1]. |
| H-Bond Donors | 1 (Amide NH) | Facilitates critical hydrogen bonding with target protein backbone (e.g., kinase hinge region). |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Enables interaction with solvent or receptor side chains. |
| Rotatable Bonds | 5 | Balances conformational flexibility with the steric restriction of the ortho-methyl group. |
Rational Synthetic Design & Causality-Driven Protocols
The synthesis of N-(2-methylbenzyl)-2-phenoxypropanamide relies on a robust, two-step amidation sequence starting from 2-phenoxypropanoic acid[2].
Step-by-Step Experimental Methodology
Step 1: Activation of the Carboxylic Acid
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Protocol: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-phenoxypropanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl2, 1.5 equiv) at 0 °C. Reflux the mixture for 2 hours.
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Causality: SOCl2 is selected over standard peptide coupling reagents (like EDCI) for bulk synthesis due to its high atom economy and the volatility of its byproducts (SO2 and HCl), which drastically simplifies downstream purification[2]. DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate that accelerates acyl chloride formation.
Step 2: Nucleophilic Acyl Substitution (Amidation)
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Protocol: Concentrate the crude 2-phenoxypropanoyl chloride under reduced pressure to remove excess SOCl2. Redissolve in anhydrous DCM and cool to 0 °C. Add 2-methylbenzylamine (1.1 equiv) dropwise, followed immediately by triethylamine (Et3N, 2.0 equiv). Stir the reaction at room temperature for 4 hours.
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Causality: Et3N is employed as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the 2-methylbenzylamine nucleophile, driving the equilibrium forward and maximizing the yield of the target amide[2].
Step 3: Workup and Purification
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Protocol: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4. Purify the concentrated crude product via silica gel flash chromatography (Hexane:Ethyl Acetate, 4:1 v/v).
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Causality: The sequential acid/base wash removes unreacted amine and residual acidic byproducts. Silica gel chromatography isolates the target compound from any dimeric or degradation impurities.
Fig 1. Causality-driven synthetic workflow for N-(2-methylbenzyl)-2-phenoxypropanamide.
Spectroscopic Elucidation (NMR & MS)
The structural integrity of the synthesized compound is validated through high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1]. The assignments below are derived from structural analogues and empirical predictive models[5][6][7].
1H NMR Analysis (400 MHz, CDCl3)
The proton NMR spectrum exhibits distinct splitting patterns dictated by the chiral center at the alpha-carbon of the propanamide.
Table 2: 1H NMR Spectral Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Dynamics |
| 1.58 | Doublet (d, J = 6.8 Hz) | 3H | -CH3 (Propanamide) | Coupled to the adjacent chiral methine proton. |
| 2.32 | Singlet (s) | 3H | Ar-CH3 (o-Tolyl) | Isolated methyl group on the benzyl ring; no adjacent protons[6]. |
| 4.45 | Doublet (d, J = 5.8 Hz) | 2H | -CH2- (Benzyl) | Split by the adjacent amide NH proton[6]. |
| 4.75 | Quartet (q, J = 6.8 Hz) | 1H | -CH- (Chiral center) | Split by the adjacent methyl group; strongly deshielded by the ether oxygen and carbonyl group[5]. |
| 6.85 - 7.35 | Multiplet (m) | 9H | Aromatic Protons | Overlapping signals from the phenoxy and 2-methylbenzyl rings[5][6]. |
| 7.10 | Broad Singlet (br s) | 1H | -NH- (Amide) | Broadened due to quadrupolar relaxation of nitrogen and chemical exchange. |
13C NMR Analysis (101 MHz, CDCl3)
Carbon-13 shifts confirm the carbon backbone, with the carbonyl and oxygen-bound carbons appearing furthest downfield.
Table 3: 13C NMR Spectral Assignments
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 18.8 | Primary (CH3) | Propanamide methyl carbon[5]. |
| 19.2 | Primary (CH3) | Aryl methyl carbon (o-Tolyl)[6]. |
| 41.8 | Secondary (CH2) | Benzylic carbon[6]. |
| 74.5 | Tertiary (CH) | Chiral alpha-carbon (deshielded by O and C=O)[5]. |
| 115.2 - 136.5 | Aromatic (CH and Cq) | Phenoxy and benzyl ring carbons[5][7]. |
| 157.8 | Quaternary (Cq) | Ipso-carbon of the phenoxy ring (oxygen-bound)[5]. |
| 171.4 | Quaternary (C=O) | Amide carbonyl carbon[5]. |
Mass Spectrometry (ESI-MS)
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[M+H]+ Expected: m/z 270.15
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Fragmentation Causality: Collision-induced dissociation (CID) typically yields a base peak at m/z 105, corresponding to the highly stable 2-methylbenzyl cation generated via the cleavage of the C-N bond. A secondary fragment at m/z 177 corresponds to the loss of the phenoxy radical (-93 Da).
Mechanistic Pathways & Target Modulation
Phenoxypropanamide derivatives exhibit polypharmacology. In agrochemistry, they function as safeners by upregulating glutathione S-transferases (GSTs), which detoxify herbicides in crops[2]. In human therapeutics, structurally analogous phenoxyacetamides and propanamides have been identified as potent inhibitors of the BCR-ABL1 fusion kinase (implicated in chronic myeloid leukemia)[3] and the Jun N-terminal kinase (JNK)[4].
The N-(2-methylbenzyl) substitution is hypothesized to enhance binding within the hydrophobic specificity pockets of these kinases. The steric bulk of the ortho-methyl group forces the benzyl ring out of coplanarity with the amide bond, perfectly orienting it to occupy the deep hydrophobic cleft adjacent to the ATP-binding site.
Fig 2. Mechanistic pathway illustrating the kinase inhibition modality of phenoxypropanamides.
Conclusion
N-(2-methylbenzyl)-2-phenoxypropanamide represents a highly tunable chemical scaffold. By leveraging causality-driven synthetic protocols—specifically the use of acyl chloride intermediates and non-nucleophilic acid scavengers—researchers can reliably access this compound in high purity. Its unique spectroscopic signature, defined by the chiral propanamide core and sterically restricted ortho-methylbenzyl group, provides a clear framework for structural validation. Ultimately, the precise conformational dynamics of this molecule make it a prime candidate for advanced structure-activity relationship (SAR) studies in targeted kinase inhibition and agrochemical safening.
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- 1. N-(2-methylbenzyl)-2-phenoxypropanamide | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
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